3-(Cyclopropylmethyl)piperidin-4-ol
Overview
Description
“3-(Cyclopropylmethyl)piperidin-4-ol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The molecule contains a total of 29 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, a cyclopropylmethyl group, and a hydroxyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Scientific Research Applications
Synthesis and Structural Determination
- A study by Lagisetty et al. (2009) explored the synthesis of analogs of cytotoxic compounds, focusing on the structural characterization of these molecules, including those related to piperidin-4-one rings. The research provides insights into the molecular structures through NMR, ESI–MS, IR spectra, and X-ray crystallography, highlighting the importance of such compounds in developing potentially more efficacious substances (Lagisetty, Powell, & Awasthi, 2009).
Biological Characterization
- Kharkar et al. (2009) developed a series of optically active molecules based on a piperidin-3-ol template to investigate their affinity towards dopamine, serotonin, and norepinephrine transporters. This research is crucial for understanding the potential of these molecules in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).
Chemical Reactions and Synthesis
- Scheunemann et al. (2011) investigated the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines, leading to the synthesis of 3-amino-piperidin-4-ols. This study offers a method for obtaining highly potent ligands for the vesicular acetylcholine transporter, showcasing the chemical versatility of piperidin-4-ol derivatives (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Antimicrobial and Antitumor Activities
- Girgis (2009) explored the synthesis and anti-tumor activity of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones. These compounds were tested against various human tumor cell lines, displaying mild activity and considerable anti-tumor properties against colon, breast, leukemia, and prostate cancers (Girgis, 2009).
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The action of this compound on the CCR5 receptor affects the HIV-1 entry process. Normally, HIV-1 uses the CCR5 receptor to enter cells. By blocking this receptor, this compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV-1 entry into cells. By blocking the CCR5 receptor, this compound prevents HIV-1 from infecting cells, which can slow the progression of the infection .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Cyclopropylmethyl)piperidin-4-ol”, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(cyclopropylmethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-3-4-10-6-8(9)5-7-1-2-7/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMSOAOTIRJCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.